molecular formula C12H12F3NO3 B1438522 tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate CAS No. 1171161-06-0

tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate

Cat. No.: B1438522
CAS No.: 1171161-06-0
M. Wt: 275.22 g/mol
InChI Key: NDLFCYTYHUCHDN-UHFFFAOYSA-N
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Description

tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate is a versatile chemical compound with significant potential in scientific research. Its unique structure, characterized by the presence of trifluoromethyl groups and a formyl group, makes it an invaluable tool for various applications, including drug development, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate typically involves the reaction of 3,4,5-trifluoro-2-formylphenyl isocyanate with tert-butyl alcohol. This reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored in drug development for its potential therapeutic properties.

    Industry: It is used in material science for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The formyl group can form covalent bonds with nucleophilic residues, leading to enzyme inhibition or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3-formylphenyl)carbamate: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.

    tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate:

Uniqueness

tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate is unique due to the presence of trifluoromethyl groups, which significantly enhance its chemical stability and lipophilicity. These properties make it particularly valuable in the development of fluorinated pharmaceuticals and advanced materials.

Properties

IUPAC Name

tert-butyl N-(3,4,5-trifluoro-2-formylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-12(2,3)19-11(18)16-8-4-7(13)10(15)9(14)6(8)5-17/h4-5H,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLFCYTYHUCHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C(=C1C=O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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